2-Bromotriphenylene

説明

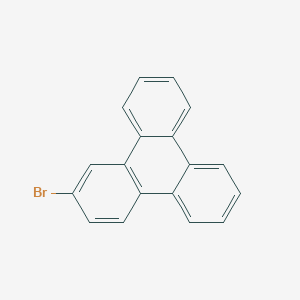

Structure

3D Structure

特性

IUPAC Name |

2-bromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDOYYDMCZUHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593308 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19111-87-6 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromotriphenylene, a key intermediate in the development of advanced organic materials. This document details its synthesis, physicochemical properties, and applications, with a focus on its role in organic light-emitting diodes (OLEDs). Experimental protocols and theoretical data are presented to assist researchers in its utilization and further functionalization.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a triphenylene (B110318) core with a single bromine substituent. Its planar structure and extended π-conjugated system impart desirable electronic and photophysical properties, making it a valuable building block in materials science.[1][2] The presence of the bromine atom provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, allowing for the synthesis of a wide array of functional derivatives.[2] This guide will delve into the synthesis of this compound, its key properties, and its applications, particularly in the field of organic electronics.

Physicochemical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19111-87-6 | [4] |

| Molecular Formula | C₁₈H₁₁Br | [4] |

| Molecular Weight | 307.18 g/mol | [4] |

| Appearance | White to off-white/pale yellow powder/crystal | [2][3] |

| Melting Point | 134.0 °C | [3] |

| Purity | >98% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of triphenylene. While a specific, detailed experimental protocol for this exact transformation is not widely published, a plausible and effective method involves the use of a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a single-step electrophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of Triphenylene

This protocol is a representative procedure based on established methods for the bromination of polycyclic aromatic hydrocarbons.[5][6]

Materials:

-

Triphenylene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (solvent)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or Hexane (B92381)/Dichloromethane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylene (1.0 eq) in the chosen solvent (e.g., CCl₄ or DCM).

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and dichloromethane) or by column chromatography on silica (B1680970) gel to yield the pure product.

Spectroscopic and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.8 ppm). The bromine substituent will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 18 carbon atoms of the triphenylene core. The carbon atom directly bonded to the bromine will be significantly shifted, and the other carbons will show shifts characteristic of a substituted polycyclic aromatic system.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity at m/z = 306 and 308.[7]

Electronic Properties

| Property | Estimated Value (eV) |

| HOMO Energy Level | -5.8 to -6.2 |

| LUMO Energy Level | -2.2 to -2.6 |

| HOMO-LUMO Energy Gap | 3.4 to 3.8 |

Note: These values are estimations based on DFT calculations of related triphenylene derivatives and may vary.[1][8]

Chemical Reactivity and Applications

The bromine atom on the triphenylene core serves as a versatile functional group for further synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of various aryl, heteroaryl, or other organic moieties, leading to the development of a wide range of materials with tailored properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, it can be reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to yield a more complex triphenylene derivative.

Caption: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

Applications in Organic Light-Emitting Diodes (OLEDs)

Triphenylene derivatives are widely investigated for their applications in OLEDs, where they can function as host materials or as emissive dopants.[9][10][11][12] Their high thermal stability and good charge-transporting properties are advantageous for device longevity and efficiency.[3] this compound serves as a crucial starting material for the synthesis of these advanced OLED materials. The functionalization at the 2-position allows for the tuning of the electronic and photophysical properties to achieve desired emission colors and device performance characteristics.[12] Research has shown that triphenylene-based emitters can achieve high external quantum efficiencies (EQEs) in OLED devices.[12]

Conclusion

This compound is a pivotal intermediate in the synthesis of advanced organic materials. Its straightforward preparation via bromination of triphenylene and its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an attractive building block for researchers. The inherent properties of the triphenylene core, combined with the ability to introduce a wide range of functional groups, have led to the development of novel materials for high-performance OLEDs and other electronic devices. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound to facilitate its use in further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. chemscene.com [chemscene.com]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

2-Bromotriphenylene: A Technical Guide for Advanced Material Applications

CAS Number: 19111-87-6 Molecular Formula: C₁₈H₁₁Br Synonyms: 2-Bromobenzo[1][2]phenanthrene

This technical guide provides a comprehensive overview of 2-Bromotriphenylene, a key building block in the development of advanced organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the compound's properties, synthesis, and applications, with a focus on its role in Organic Light-Emitting Diodes (OLEDs).

Core Properties and Specifications

This compound is a polycyclic aromatic hydrocarbon characterized by a triphenylene (B110318) core with a bromine substituent. This structure imparts a high degree of stability due to its extensive π-conjugated system, which is fundamental to its electronic properties.[3] The presence of the bromine atom offers a reactive site for further functionalization, making it a versatile precursor in organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19111-87-6 | [5] |

| Molecular Formula | C₁₈H₁₁Br | [3] |

| Molecular Weight | 307.19 g/mol | [4] |

| Appearance | White to off-white or orange to green powder/crystal | [3][4] |

| Melting Point | 134.0 °C | [4] |

| Boiling Point | ~482.9 °C | [5] |

| Flash Point | ~244.7 °C | [5] |

| Purity | >98% | [4] |

Synthesis and Functionalization

The bromine atom on the triphenylene core serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, allowing for the attachment of a wide range of organic moieties to the triphenylene scaffold. This functionalization is crucial for tuning the electronic and photophysical properties of the resulting materials for specific applications.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂dba₃ with a suitable ligand) (0.01-0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

-

To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand (if required) under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Suzuki Coupling of this compound

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as an intermediate in the synthesis of materials for OLEDs.[5] Its derivatives are particularly valued for their use in the hole transport layer (HTL) or as host materials in the emissive layer (EML).[4] The planar structure and electron-rich nature of the triphenylene core facilitate efficient charge mobility and stability, leading to improved brightness, energy efficiency, and longevity of OLED devices.[5]

Experimental Protocol: Fabrication of a Generic OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device using a triphenylene-based derivative as the hole transport layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrate

-

Triphenylene-based Hole Transport Layer (HTL) material

-

Emissive Layer (EML) material

-

Electron Transport Layer (ETL) material

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

Organic solvents for solution processing (if applicable)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrate by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function.

-

Hole Transport Layer (HTL) Deposition: Deposit the triphenylene-based HTL material onto the ITO substrate. This can be done by spin-coating a solution of the material or by thermal evaporation in a high-vacuum chamber.

-

Emissive Layer (EML) Deposition: Deposit the EML material onto the HTL. This layer is often a host material doped with a fluorescent or phosphorescent emitter. Deposition is typically done via thermal evaporation.

-

Electron Transport Layer (ETL) Deposition: Sequentially deposit the ETL material onto the EML.

-

Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an EIL material followed by the metal cathode through a shadow mask to define the active area of the device. This is done via thermal evaporation.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in an inert atmosphere.

Signaling Pathway in a Generic OLED Device

Caption: Charge injection, transport, and recombination in a typical OLED device.

Spectroscopic and Photophysical Properties

While specific, publicly available spectroscopic data for this compound is limited, its derivatives are known for their interesting photophysical properties, including fluorescence, which makes them suitable for use as fluorescent probes in sensors and biomedical applications.[4] The UV-Vis absorption and photoluminescence spectra are key to understanding the electronic transitions and emissive properties of these materials.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The bromine substituent will influence the chemical shifts and coupling patterns of adjacent protons. |

| ¹³C NMR | Signals for aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| FTIR | Characteristic peaks for aromatic C-H stretching and bending, and C=C stretching vibrations. A peak corresponding to the C-Br stretching vibration would also be expected. |

| Mass Spec | A molecular ion peak corresponding to the mass of C₁₈H₁₁Br, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the conjugated aromatic system. |

| PL | Emission spectrum (fluorescence) upon excitation at an appropriate wavelength, characteristic of the triphenylene core. |

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its polycyclic aromatic nature, it may have potential environmental persistence and toxicity, necessitating careful handling and disposal in accordance with local regulations.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its robust triphenylene core and the reactive bromine handle make it an ideal precursor for developing high-performance materials for OLEDs and other organic electronic applications. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will continue to drive innovation in this field.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and OLED device prepared by adopting preparation method - Google Patents [patents.google.com]

- 3. CAS 19111-87-6: 2-Bromo Triphenylene | CymitQuimica [cymitquimica.com]

- 4. ossila.com [ossila.com]

- 5. innospk.com [innospk.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Physical Properties

2-Bromotriphenylene is a derivative of triphenylene (B110318), a planar, electron-rich aromatic system. The introduction of a bromine atom at the 2-position influences its electronic properties and reactivity, making it a useful building block for the synthesis of more complex molecules, particularly in the development of organic electronics such as OLEDs.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₁Br | [2][3] |

| Molecular Weight | 307.18 g/mol | [4] |

| CAS Number | 19111-87-6 (primary), 828-87-5 | [2][3] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 132-136 °C | [2] |

| Purity | >98.0% (commercially available) | [4] |

Molecular Structure

The core of this compound is the triphenylene moiety, which consists of four fused benzene (B151609) rings. This arrangement results in a rigid, planar structure. The bromine atom is substituted on one of the outer benzene rings.

Figure 1: 2D structure of this compound.

Experimental Data (Hypothetical and General Protocols)

Due to the absence of specific published experimental data for this compound, this section outlines the general methodologies that would be employed for its characterization.

Synthesis

The synthesis of this compound would likely involve a multi-step organic synthesis process. A plausible route could be the bromination of a triphenylene precursor.

General Experimental Protocol for Bromination:

-

Dissolution: Dissolve the triphenylene starting material in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator, or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature, often at room temperature or slightly below to manage the reaction's exothermicity. The reaction would be protected from light to prevent unwanted side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: After filtering off the drying agent, concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.

-

Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares methods.[5]

While specific data for this compound is unavailable, crystallographic analysis of similar brominated aromatic compounds reveals typical C-C bond lengths within the aromatic rings ranging from 1.37 to 1.42 Å and C-Br bond lengths in the range of 1.88 to 1.92 Å. The planarity of the triphenylene core would be a key feature to confirm.[6][7]

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The number of distinct signals, their chemical shifts, and their coupling patterns would be consistent with the substitution pattern on the triphenylene core.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts would be in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the electronegativity of the bromine atom.[8][9]

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs would be used.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts and coupling constants.

3.3.2. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).[10]

-

Fragmentation: Common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom (M-Br)⁺ and fragmentation of the aromatic core.[11]

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or chemical ionization (CI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of advanced materials. Its planar and electron-rich nature makes it an ideal building block for:

-

Organic Light-Emitting Diodes (OLEDs): As a precursor for hole transport layer (HTL) materials or host materials in electroluminescent devices.[1]

-

Organic Photovoltaics (OPVs): In the development of new organic semiconductor materials.[2]

-

Fluorescent Probes: As an intermediate for creating fluorescent sensors for biomedical applications.[1]

Conclusion

This compound is a molecule with significant potential in materials science. While a complete, publicly available dataset of its experimental structural and spectral data is currently lacking, this guide provides a foundational understanding of its properties and the standard methodologies for its characterization. Further research to fully elucidate its crystallographic and spectroscopic details would be highly valuable for the scientific community and would accelerate its application in the development of next-generation organic electronic devices.

References

- 1. ossila.com [ossila.com]

- 2. CAS 19111-87-6: 2-Bromo Triphenylene | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Bromotriphenylene: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromotriphenylene is a polycyclic aromatic hydrocarbon characterized by a triphenylene (B110318) core with a single bromine substituent. This rigid, planar molecule is noted for its high thermal stability and specific electronic properties derived from its extensive π-conjugated system. Primarily, it serves as a critical intermediate in materials science, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom provides a reactive site for further functionalization, making it a versatile building block in organic synthesis. This guide details the known physical and chemical properties of this compound, outlines its applications, provides relevant experimental protocols, and discusses its potential, though less explored, role in the context of fragment-based drug discovery.

Core Physical and Chemical Properties

This compound is typically a stable, crystalline solid at room temperature. Its core properties are summarized in the table below. The high melting and boiling points are characteristic of large, rigid polycyclic aromatic systems.

| Property | Value | Reference(s) |

| CAS Number | 19111-87-6 | [1] |

| Molecular Formula | C₁₈H₁₁Br | [1] |

| Molecular Weight | 307.18 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | - |

| Melting Point | 132-136 °C | - |

| Boiling Point | 482.9 ± 14.0 °C (Predicted) | - |

| Density | 1.477 g/cm³ (Predicted) | - |

| Solubility | Soluble in DMSO and slightly soluble in heated methanol. Generally soluble in other organic solvents. | - |

| Purity | Typically ≥98% | [1] |

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for the identification and characterization of this compound. While comprehensive public spectral libraries are limited, its expected characteristics can be reliably predicted based on its structure and the known behavior of similar compounds.

| Identifier Type | Value |

| Synonyms | 2-bromobenzo[2][3]phenanthrene |

| SMILES | Brc1ccc2c(c1)c1ccccc1c1c2cccc1 |

| InChIKey | GEDOYYDMCZUHNW-UHFFFAOYSA-N |

Mass Spectrometry

The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic pair of peaks for the molecular ion ([M]⁺•) and any bromine-containing fragments, separated by 2 m/z units (M and M+2 peaks).[4][5]

-

Molecular Ion ([M]⁺•): Expect a prominent pair of peaks at m/z 306 and 308.

-

Primary Fragmentation: The most likely initial fragmentation is the loss of the bromine radical (•Br), which is a relatively weak bond, leading to a strong signal at m/z 227, corresponding to the triphenylene cation [C₁₈H₁₁]⁺.[5]

NMR Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).[6][7] Due to the molecule's asymmetry, all 11 protons are chemically non-equivalent, though some may exhibit overlapping signals. The signals will appear as doublets, triplets, and multiplets depending on the coupling with neighboring protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is predicted to show 18 distinct signals, as all carbon atoms are in unique chemical environments.[8][9]

-

Aromatic Carbons: Signals will appear in the typical aromatic range of δ 120-140 ppm.

-

Bromine-Substituted Carbon: The carbon atom directly bonded to the bromine (C2) will be shifted. Its exact chemical shift can be influenced by the electron-withdrawing effect of the halogen.[10]

Synthesis and Reactivity

Synthesis

While multiple proprietary methods exist, a common academic approach for the synthesis of this compound involves the direct bromination of triphenylene. A general procedure is outlined below.

General Protocol: Electrophilic Bromination of Triphenylene

-

Dissolution: Triphenylene is dissolved in a suitable inert, anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from light.

-

Catalyst Addition: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added to the solution.

-

Bromination: A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the stirred mixture at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume excess bromine.

-

Workup and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Reactivity

The bromine atom on the triphenylene scaffold is a versatile chemical handle, making the molecule a valuable building block for more complex structures. It readily participates in various palladium-catalyzed cross-coupling reactions.[11][12] The C-Br bond is more reactive than a corresponding C-Cl bond, allowing for oxidative addition to a palladium(0) catalyst under relatively mild conditions.[11]

Common reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[13][14]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Applications

Materials Science and Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a precursor in the synthesis of materials for OLEDs.[2][15][16][17] Its rigid and planar triphenylene core contributes to high thermal stability and good charge transport properties. Through cross-coupling reactions, the bromo-functionalized core can be elaborated into larger, more complex molecules that serve as:

-

Hole Transport Layer (HTL) Materials: Facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer.

-

Host Materials: Forming the matrix for phosphorescent or fluorescent emitters in the emissive layer of an OLED.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. homework.study.com [homework.study.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. benchchem.com [benchchem.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 2-Bromotriphenylene: A Technical Guide

For Immediate Release

This technical guide presents a detailed analysis of the predicted ¹H NMR and ¹³C NMR spectroscopic data for 2-Bromotriphenylene. Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this document serves as a valuable resource for researchers, scientists, and drug development professionals by providing theoretically predicted data based on established principles of nuclear magnetic resonance spectroscopy. This guide also outlines a comprehensive experimental protocol for the acquisition of such data and illustrates the logical workflow for spectral prediction.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known NMR data of the parent compound, triphenylene (B110318), and the application of established substituent chemical shift (SCS) effects for a bromine atom on an aromatic system.

The predictions are referenced to a tetramethylsilane (B1202638) (TMS) internal standard. The triphenylene molecule has a high degree of symmetry, with chemically equivalent protons and carbons. The introduction of a bromine atom at the 2-position breaks this symmetry, leading to a more complex spectrum with distinct signals for each unique proton and carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.75 | d | ~2.0 |

| H-3 | 8.55 | dd | ~8.5, ~2.0 |

| H-4 | 8.65 | d | ~8.5 |

| H-5, H-8 | 7.65 | m | |

| H-6, H-7 | 7.65 | m | |

| H-9, H-12 | 8.63 | m | |

| H-10, H-11 | 7.63 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128.5 |

| C-2 | 121.0 |

| C-3 | 129.0 |

| C-4 | 127.8 |

| C-4a | 129.5 |

| C-4b | 130.2 |

| C-5 | 123.5 |

| C-6 | 123.5 |

| C-7 | 123.5 |

| C-8 | 123.5 |

| C-8a | 129.8 |

| C-8b | 129.8 |

| C-9 | 127.3 |

| C-10 | 123.3 |

| C-11 | 123.3 |

| C-12 | 127.3 |

| C-12a | 130.0 |

| C-12b | 130.0 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for an aromatic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Data Acquisition:

-

Set the spectral width to encompass the expected range for aromatic protons (typically 0-10 ppm).

-

Use a standard single-pulse experiment (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are often adequate.

-

Set the relaxation delay to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. ¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Due to the low natural abundance of the ¹³C isotope and longer relaxation times, a significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Reference the chemical shifts of both spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process for predicting the NMR spectra of a substituted aromatic compound when experimental data is unavailable.

Caption: Logical workflow for the prediction of NMR spectra.

In-Depth Technical Guide: Electronic and Photophysical Properties of 2-Bromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triphenylene (B110318) and its derivatives are a class of organic compounds known for their high thermal stability and unique optoelectronic properties.[1] The introduction of a bromine substituent at the 2-position of the triphenylene core, yielding 2-Bromotriphenylene, significantly influences its electronic characteristics and reactivity.[2] This modification allows for further functionalization through common cross-coupling reactions, making it a versatile precursor for a wide range of organic semiconductors.[3] Its primary application lies in the field of organic electronics, where its planar structure and electron-rich characteristics contribute to enhanced charge mobility and stability in electroluminescent devices.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 19111-87-6 | [4] |

| Molecular Formula | C₁₈H₁₁Br | [4] |

| Molecular Weight | 307.18 g/mol | [4] |

| Appearance | White to off-white powder | Ossila |

| Melting Point | 134.0 °C | Ossila |

| Boiling Point | ~482.9 °C | [4] |

| Flash Point | ~244.7 °C | [4] |

Electronic Properties

The electronic properties of this compound are central to its function in OLEDs. The extended π-conjugated system of the triphenylene core results in a stable electronic structure.[2] The bromine atom, being an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental values for the HOMO and LUMO energy levels of this compound are not extensively reported, they can be determined experimentally using techniques such as cyclic voltammetry. Theoretical calculations using Density Functional Theory (DFT) provide valuable estimates of these parameters.

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Parameter | Description | Estimated Value (eV) |

| HOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 |

| Energy Gap (Eg) | HOMO-LUMO Gap | 3.0 to 3.5 |

Note: These values are illustrative and based on typical ranges for similar organic semiconductor materials. Actual values require specific experimental determination or high-level computational modeling.

Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission characteristics, are crucial for its application in light-emitting devices. As a polycyclic aromatic hydrocarbon, it is expected to exhibit fluorescence.

Currently, there is a lack of specific published experimental data for the absorption maxima (λ_abs), emission maxima (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ) of this compound. However, the general photophysical properties of triphenylene derivatives suggest that it would likely absorb in the UV region and emit in the blue region of the electromagnetic spectrum.

Experimental Protocols

This section details the standard experimental methodologies for characterizing the electronic and photophysical properties of this compound.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic synthesis protocols, which are carefully monitored to ensure high purity (≥99.0%).[4] Purification is often achieved through techniques such as column chromatography and recrystallization.

Electronic Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[5]

Photophysical Characterization

These techniques are used to determine the absorption and emission spectra of the material.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., toluene (B28343) or dichloromethane). For solid-state measurements, a thin film is prepared by spin-coating or vacuum deposition.

-

Absorption Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

Emission Measurement: The photoluminescence (PL) spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is collected and analyzed.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the expected emission of this compound is chosen.

-

Absorbance Matching: The concentration of the sample and standard solutions are adjusted to have nearly identical absorbance values at the excitation wavelength.

-

Fluorescence Measurement: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation: The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

This technique is used to measure the excited-state lifetime (τ) of the material.

Protocol:

-

Excitation: The sample is excited with a pulsed laser source (e.g., a picosecond or femtosecond laser).

-

Detection: The decay of the fluorescence intensity over time is monitored using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Data Analysis: The excited-state lifetime is determined by fitting the decay curve to an exponential function.

Computational Analysis: DFT and TD-DFT

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and photophysical properties of molecules like this compound.

-

DFT is used to calculate the ground-state electronic structure, providing information about the HOMO and LUMO energy levels and the overall molecular geometry.

-

TD-DFT is employed to calculate the excited-state properties, including absorption and emission spectra.

These computational methods can provide valuable insights, especially when experimental data is scarce.

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the experimental characterization of this compound.

Logic Diagram for OLED Device Integration

Caption: Logical flow for the integration of this compound derivatives into OLEDs.

Conclusion

This compound is a promising building block for the development of high-performance organic electronic materials. While a comprehensive experimental dataset on its photophysical properties is yet to be published, the established experimental and computational methodologies outlined in this guide provide a clear framework for its thorough characterization. Further research into the specific photophysical attributes of this compound and its derivatives will undoubtedly accelerate the design and synthesis of next-generation OLEDs and other optoelectronic devices. The lack of information on its interaction with biological systems suggests its application is currently confined to materials science, with no immediate relevance to drug development signaling pathways.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of 2-Bromotriphenylene: A Technical Guide for Researchers

Introduction

2-Bromotriphenylene is a polycyclic aromatic hydrocarbon characterized by a triphenylene (B110318) core with a bromine substituent.[1] This structure imparts a high degree of stability due to its conjugated π-electron system.[1] As a crucial building block in organic synthesis and materials science, it is frequently utilized in the development of organic semiconductors, light-emitting devices, and as a precursor for more complex functionalized molecules.[1][2] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation for various applications.

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document presents a predicted solubility profile based on established chemical principles. Furthermore, it offers a comprehensive, standardized experimental protocol for the precise determination of its solubility in any solvent of interest.

Predicted Solubility Profile of this compound

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." this compound is a large, rigid, and predominantly non-polar molecule. Its solubility is therefore expected to be highest in non-polar or weakly polar organic solvents that can engage in favorable van der Waals interactions with its large aromatic system. The presence of the bromine atom adds some polarizability but does not significantly increase its affinity for highly polar solvents.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent type.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene (B28343), Benzene, Xylenes | Highly Soluble | The aromatic nature of these solvents allows for strong π-π stacking interactions with the triphenylene core, leading to effective solvation. Solubility in toluene is confirmed in the literature.[3] |

| Non-Polar Aliphatic | Hexane (B92381), Cyclohexane, Heptane | Soluble to Moderately Soluble | As non-polar hydrocarbons, these solvents can solvate the non-polar solute. A commercial solution in hexane is available, indicating solubility.[4] However, the lack of aromaticity may result in slightly lower solubility compared to aromatic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform, Chlorobenzene | Highly Soluble | These solvents have polarities that are well-suited to dissolving large, moderately polarizable organic molecules. Their ability to induce dipoles and engage in van der Waals forces facilitates dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Moderately Soluble | These solvents are weakly polar. THF is generally a good solvent for a wide range of organic compounds and is expected to dissolve this compound to a useful extent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone (B3395972) | Moderately to Sparingly Soluble | While these solvents are highly polar, they are also excellent dissolving media for a wide array of organic compounds. Solubility has been noted in DMSO.[5] Solubility in acetone is expected to be lower due to its smaller size and higher polarity. |

| Polar Protic | Methanol (B129727), Ethanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to create a cavity for the large, non-polar solute. Slight solubility in methanol has been observed upon heating.[5] It is expected to be virtually insoluble in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.[6][7] The following protocol provides a detailed methodology for its implementation.

1. Materials and Reagents:

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or sealed flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.01 mg)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

2. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For compounds like this compound, this may take 24 to 72 hours.[7] Preliminary time-course studies are recommended to determine the minimum time to equilibrium.

4. Sample Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.

-

Carefully withdraw a specific volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

5. Quantification of Solute:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Using UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the λmax of this compound. Calculate the concentration using a previously established calibration curve (Beer-Lambert Law).

-

Using HPLC: Inject a known volume of the diluted solution into an HPLC system equipped with a suitable column and detector (e.g., UV detector). Calculate the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.

-

Gravimetric Method: Alternatively, the filtered saturated solution can be accurately weighed, and the solvent can be evaporated under reduced pressure. The mass of the remaining solid this compound is then measured to determine the concentration.

6. Calculation of Solubility: Solubility is typically expressed in units of mg/mL or mol/L.

-

Solubility (mg/mL) = (Concentration of diluted sample [mg/mL]) x (Dilution factor)

-

Solubility (mol/L) = (Solubility [mg/mL] / Molar Mass of this compound [ g/mol ])

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound using the isothermal shake-flask method are outlined in the diagram below.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly indicates high solubility in non-polar aromatic and halogenated solvents, moderate solubility in ethers and some polar aprotic solvents, and poor solubility in polar protic solvents. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and materials science.

References

Theoretical and Computational Investigations of 2-Bromotriphenylene: A Technical Guide for Advanced Materials Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Bromotriphenylene, a significant intermediate in the development of organic light-emitting diode (OLED) materials.[1] Given the limited direct computational studies on this specific molecule, this document establishes a robust framework based on established computational practices for analogous brominated polycyclic aromatic hydrocarbons (PAHs) and triphenylene (B110318) derivatives. It details the pertinent theoretical concepts, outlines standard computational protocols, and presents illustrative data to guide future research and development. The aim is to equip researchers with the necessary knowledge to computationally model, analyze, and predict the electronic and photophysical properties of this compound and similar materials, thereby accelerating the design of next-generation organic electronic devices.

Introduction: The Significance of this compound in Organic Electronics

Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their high thermal stability and excellent charge transport properties, making them promising candidates for applications in organic electronics. The introduction of a bromine substituent at the 2-position of the triphenylene core, yielding this compound, serves multiple purposes. The bromine atom can modify the electronic properties of the molecule through inductive and resonance effects, and it also provides a reactive site for further functionalization, allowing for the synthesis of more complex molecular architectures with tailored properties.[1]

This compound is primarily utilized as a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs), particularly for hole transport layers (HTLs) and host materials. The performance of an OLED is critically dependent on the electronic and photophysical properties of its constituent organic materials. Therefore, a thorough understanding of these properties at a molecular level is essential for the rational design of more efficient and durable devices.

Theoretical and computational chemistry offers a powerful and cost-effective avenue for investigating the structure-property relationships of organic electronic materials. By employing quantum chemical methods, it is possible to predict a wide range of molecular properties, including:

-

Ground and excited state geometries: Understanding the three-dimensional arrangement of atoms in the molecule.

-

Electronic structure: Characterizing the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Photophysical properties: Predicting absorption and emission spectra, as well as the efficiencies of various photophysical processes.

-

Charge transport properties: Estimating the ease with which electrons and holes can move through the material.

This guide will delve into the computational methodologies that can be applied to elucidate these properties for this compound.

Theoretical and Computational Methodologies

The investigation of the electronic and photophysical properties of organic molecules like this compound predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[2] These methods provide a good balance between accuracy and computational cost for medium to large-sized molecules.

Ground State Properties: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

Experimental Protocols / Computational Workflow:

-

Model Building: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific combination of a functional and a basis set. A popular choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of the molecule.

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem or by calculating the energy difference between the neutral and ionized states.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of the molecule.

-

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)

To investigate the photophysical properties of this compound, such as its absorption and emission characteristics, TD-DFT calculations are employed. These calculations provide information about the energies and nature of the electronic excited states.

Experimental Protocols / Computational Workflow:

-

Excited State Calculation: Starting from the optimized ground state geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet and triplet excited states. The choice of functional and basis set is also crucial for accurate excited-state calculations; CAM-B3LYP and ωB97X-D are often used for charge-transfer excitations.

-

Absorption Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum of the molecule.

-

Excited State Geometry Optimization: To study the emission properties, the geometry of the first singlet excited state (S1) is optimized.

-

Emission Spectrum Simulation: From the optimized S1 geometry, the emission energy is calculated, which corresponds to the fluorescence wavelength. The difference between the absorption and emission maxima gives the Stokes shift.

Illustrative Computational Data

Due to the scarcity of published computational studies specifically on this compound, the following tables present exemplary data based on typical results for similar brominated polycyclic aromatic hydrocarbons and triphenylene derivatives. This data serves to illustrate the expected values and provide a comparative benchmark for future studies.

Table 1: Exemplary Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Illustrative Value | Significance in OLEDs |

| HOMO Energy (eV) | -5.85 | Relates to the ability to donate an electron (hole injection/transport). |

| LUMO Energy (eV) | -1.95 | Relates to the ability to accept an electron (electron injection/transport). |

| HOMO-LUMO Gap (eV) | 3.90 | Influences the color of emission and the stability of the material. |

| Ionization Potential (eV) | 6.10 | Energy required to remove an electron; important for matching with anode work function. |

| Electron Affinity (eV) | 1.70 | Energy released upon gaining an electron; important for matching with cathode work function. |

| Dipole Moment (Debye) | 1.5 | Affects molecular packing and charge transport properties. |

Table 2: Exemplary Calculated Photophysical Properties of this compound (TD-DFT/CAM-B3LYP/6-31G(d,p))

| Property | Illustrative Value (nm) | Significance in OLEDs |

| Maximum Absorption Wavelength (λabs) | 350 | Determines the wavelengths of light the material can absorb. |

| Maximum Emission Wavelength (λem) | 420 | Determines the color of light emitted by the OLED. |

| Stokes Shift (nm) | 70 | The difference between absorption and emission maxima; a larger shift can reduce re-absorption. |

| S1 Energy (eV) | 2.95 | Energy of the first singlet excited state, related to the emission color. |

| T1 Energy (eV) | 2.40 | Energy of the first triplet excited state, crucial for host materials in phosphorescent OLEDs. |

Visualization of Computational Workflows and Concepts

General Workflow for Computational Analysis of OLED Materials

The following diagram illustrates a typical workflow for the theoretical and computational investigation of an organic molecule intended for OLED applications.

Caption: A flowchart of the computational workflow for OLED material analysis.

Relationship Between Molecular Properties and OLED Performance

This diagram illustrates how the computationally derived molecular properties of a material like this compound relate to the overall performance of an OLED device.

Caption: Key molecular properties and their impact on OLED device performance.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. While direct computational data for this molecule is not yet abundant in the literature, the methodologies and illustrative data presented here provide a solid foundation for future research. By applying the detailed DFT and TD-DFT protocols, researchers can gain valuable insights into the electronic and photophysical properties of this compound and its derivatives.

Future computational studies should focus on:

-

Systematic benchmarking of functionals and basis sets to determine the most accurate computational protocol for this class of molecules.

-

Investigation of the effects of different substituents at the bromine position on the electronic and photophysical properties.

-

Modeling of intermolecular interactions in the solid state to understand how molecular packing influences charge transport.

-

Simulation of device-level properties to bridge the gap between molecular properties and macroscopic device performance.

The continued synergy between computational modeling and experimental synthesis and characterization will undoubtedly accelerate the discovery and optimization of novel materials for advanced organic electronic applications.

References

Crystal Structure Analysis of 2-Bromotriphenylene: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of prominent scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield a publicly available, experimentally determined crystal structure for 2-Bromotriphenylene. The information available is primarily related to its synthesis and use as an intermediate in materials science, particularly for Organic Light-Emitting Diodes (OLEDs).

While specific quantitative data for this compound is not available, this guide will provide a detailed overview of the standard experimental and computational methodologies employed for the crystal structure analysis of a novel crystalline compound, which would be directly applicable to this compound should suitable crystals be obtained.

I. Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. The following protocol outlines the typical workflow.

1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound of interest. For a molecule like this compound, which is a solid at room temperature, several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., toluene, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly over several days to weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

-

A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.

-

The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental diffraction pattern. The atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the calculated and observed data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

II. Data Presentation: Hypothetical Data for this compound

If a crystal structure analysis of this compound were to be performed, the resulting data would be summarized in tables similar to the ones below. The values presented here are hypothetical and for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₁₁Br |

| Formula weight | 307.18 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |